

# 8-Epimisoprostol CAS number and molecular formula

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## Compound of Interest

Compound Name: 8-Epimisoprostol

Cat. No.: B15201911

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## In-Depth Technical Guide: 8-Epimisoprostol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**8-Epimisoprostol**, a stereoisomer of the synthetic prostaglandin E1 analog Misoprostol, is primarily recognized as a process-related impurity and degradation product of its parent compound. Misoprostol is a widely used medication for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers and for various obstetrical and gynecological applications, including labor induction and the management of postpartum hemorrhage. Given the critical role of Misoprostol in clinical settings, understanding the profile of its impurities, such as **8-Epimisoprostol**, is of paramount importance for ensuring drug quality, safety, and efficacy.

This technical guide provides a comprehensive overview of **8-Epimisoprostol**, focusing on its chemical identity, analytical quantification, and known biological implications. The information is intended to support researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Misoprostol-based pharmaceuticals.

### Chemical Identity and Properties

A clear definition of a compound's chemical and physical properties is fundamental for any scientific investigation. The key identifiers for **8-Epimisoprostol** are summarized in the table

below.

Property	Value
Chemical Name	methyl 7-((1R,2S,3S)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate
Synonyms	8-epi-Misoprostol, Misoprostol EP Impurity A
CAS Number	1788085-78-8
Molecular Formula	C22H38O5
Molecular Weight	382.55 g/mol

## Formation as a Degradation Product

**8-Epimisoprostol** is known to form as a degradation product of Misoprostol, particularly when tablets are exposed to environmental factors such as humidity and air. One study highlighted that the exposure of Misoprostol tablets to 25°C and 60% relative humidity resulted in a time-dependent increase in the formation of **8-Epimisoprostol**, along with other degradation products. This underscores the importance of appropriate packaging and storage conditions for Misoprostol-containing products to maintain their chemical integrity.

The following table summarizes the quantitative increase of **8-Epimisoprostol** and other degradation products when Misoprostol tablets were stored outside of their blister packaging.

Degradation Product	Increase after 48 hours of Exposure
8-Epimisoprostol	+11%
Type A Misoprostol	+50%
Type B Misoprostol	+25%

This degradation is accompanied by a decrease in the active Misoprostol content, which can have significant implications for the clinical efficacy of the medication[1][2][3].

## Experimental Protocols: Analytical Detection

The accurate detection and quantification of **8-Epimisoprostol** are crucial for the quality control of Misoprostol. Several high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods have been developed for this purpose.

### Stability-Indicating HPLC Method for Misoprostol and Its Impurities

This section details a representative HPLC method capable of separating Misoprostol from its degradation products, including **8-Epimisoprostol**.

- Chromatographic System:
  - Column: Ascentis Express C18 (150 mm × 4.6 mm, 5 µm)
  - Column Temperature: 35 °C
  - Mobile Phase: A gradient mixture of Mobile Phase A (Acetonitrile:Water:Methanol, 28:69:3 v/v/v) and Mobile Phase B (Acetonitrile:Water:Methanol, 47:50:3 v/v/v)
  - Flow Rate: 1.5 mL/min
  - Detection: UV at 200 nm
  - Injection Volume: 20 µL
- Sample Preparation:
  - Misoprostol API solution (5 mg/mL) is subjected to forced degradation under acidic (0.025 M HCl for 1 hour at room temperature), basic (0.005 M NaOH for 1 hour at room temperature), thermal (75 °C for 1 hour), and oxidative (30% H<sub>2</sub>O<sub>2</sub> for 1 hour at room temperature) conditions.
  - Acidic and basic samples are neutralized before injection.
  - The resulting solutions are diluted with the mobile phase to an appropriate concentration for analysis.

This method has been validated according to ICH guidelines and is suitable for the purity control and determination of the diastereoisomeric ratio of Misoprostol in bulk drug and pharmaceutical formulations.

## Biological Activity and Signaling Pathways

### Biological Activity of 8-Epimisoprostol

Currently, there is a notable lack of specific pharmacological data for **8-Epimisoprostol** in the public domain. One study has referred to it as an "inactive degradation product"[1][2][3]. However, to the best of our knowledge, detailed studies on its binding affinity to prostaglandin receptors or its functional activity have not been published. For a comprehensive understanding, further research, including in vitro binding assays and functional studies, would be necessary to definitively characterize the biological profile of **8-Epimisoprostol**.

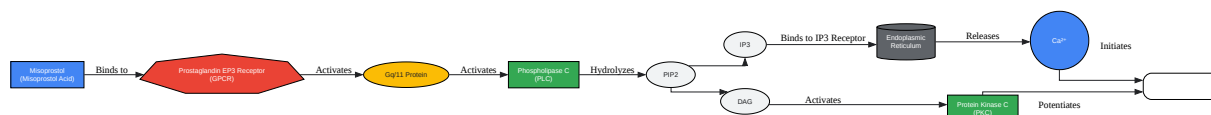
### Established Signaling Pathway of the Parent

#### Compound: Misoprostol

To provide context for the potential biological effects of **8-Epimisoprostol**, it is instructive to review the well-established signaling pathway of its parent compound, Misoprostol. Misoprostol is a synthetic analog of prostaglandin E1 and exerts its effects by acting as an agonist at prostaglandin E receptors, particularly the EP3 subtype. The activation of the EP3 receptor is crucial for its uterotonic effects, which are harnessed for labor induction.

The binding of Misoprostol's active metabolite, misoprostol acid, to the EP3 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to smooth muscle contraction in the uterus.

Below is a diagram illustrating the signaling pathway of Misoprostol at the EP3 receptor.



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### Misoprostol Signaling Pathway via EP3 Receptor

## Conclusion

**8-Epimisoprostol** is a critical impurity to monitor in the manufacturing and storage of Misoprostol. While analytical methods for its detection are well-established, its biological activity remains largely uncharacterized, though it is reported to be inactive. The provided in-depth information on its chemical properties, formation, and analytical protocols, alongside the established signaling pathway of its parent compound, serves as a valuable resource for professionals in the pharmaceutical industry. Further research into the specific pharmacological profile of **8-Epimisoprostol** would contribute to a more complete understanding of the safety and efficacy of Misoprostol formulations.

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